AR-R17779 - 178419-47-1

AR-R17779

Catalog Number: EVT-337559
CAS Number: 178419-47-1
Molecular Formula: C9H14N2O2
Molecular Weight: 182.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

AR-R17779 was developed as part of research into nicotinic acetylcholine receptors, specifically targeting the alpha7 subtype. It is classified as a pharmacological agent with potential applications in treating conditions such as stroke, atherosclerosis, and autoimmune diseases due to its anti-inflammatory properties .

Synthesis Analysis

The synthesis of AR-R17779 involves several steps that utilize various chemical techniques. The primary method reported for synthesizing AR-R17779 is the chloramine-T method, which allows for the introduction of radiolabels for biodistribution studies.

Key Synthesis Parameters

  • Starting Materials: The synthesis typically begins with specific precursors that undergo several transformations.
  • Conditions: The reactions are often conducted under controlled temperatures and pH to ensure high yields.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity and radiochemical yield .
Molecular Structure Analysis

The molecular structure of AR-R17779 can be described as follows:

  • Chemical Formula: C11_{11}H14_{14}N2_2O
  • Molecular Weight: Approximately 190.24 g/mol
  • Structure: The compound features a spirocyclic structure that includes a bicyclic amine framework, which contributes to its selectivity for the alpha7 nicotinic acetylcholine receptor.

Structural Characteristics

  • The presence of nitrogen atoms in the bicyclic structure enhances its binding affinity to nicotinic receptors.
  • The specific arrangement of functional groups allows for effective interaction with the receptor, facilitating its agonistic activity .
Chemical Reactions Analysis

AR-R17779 participates in various chemical reactions primarily related to its interaction with nicotinic acetylcholine receptors. The compound acts as an agonist, leading to receptor activation that triggers downstream signaling pathways.

Notable Reactions

  • Agonistic Activity: Upon binding to the alpha7 nicotinic acetylcholine receptor, AR-R17779 induces conformational changes that activate intracellular signaling cascades.
  • Inflammatory Response Modulation: The compound has been shown to suppress inflammatory responses in models of autoimmune diseases by modulating cytokine release and immune cell activity .
Mechanism of Action

The mechanism of action of AR-R17779 involves:

  1. Binding: The compound selectively binds to the alpha7 nicotinic acetylcholine receptor.
  2. Activation: This binding results in receptor activation, leading to increased intracellular calcium levels and subsequent cellular responses.
  3. Downstream Effects: Activation of the receptor can modulate neurotransmitter release and influence inflammatory pathways, thereby exerting neuroprotective effects in models of ischemia and inflammation .

Relevant Data

Studies have shown that treatment with AR-R17779 can lead to significant reductions in white blood cell counts in certain experimental models, indicating its potential role in modulating immune responses .

Physical and Chemical Properties Analysis

AR-R17779 exhibits several important physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.
  • Stability: The compound is stable under normal laboratory conditions but should be protected from light and moisture.
  • pH Range: Optimal activity is observed at physiological pH levels (around 7.4) which aligns with its intended biological applications .
Applications

AR-R17779 has promising applications across various fields:

  • Neurology: As a potential treatment for neurodegenerative diseases due to its neuroprotective properties.
  • Immunology: It may serve as an anti-inflammatory agent in conditions like rheumatoid arthritis or inflammatory bowel disease by modulating immune responses.
  • Cardiovascular Research: Studies indicate it may reduce atherosclerosis progression through its effects on vascular inflammation .
Molecular Pharmacology of AR-R17779

Structural and Functional Characterization of α7 Nicotinic Acetylcholine Receptor Agonists

The α7 nicotinic acetylcholine receptor is a homomeric pentameric ligand-gated ion channel distinguished by its high permeability to calcium ions and rapid desensitization kinetics. Structurally, it features an extracellular N-terminal domain housing the orthosteric ligand-binding site, four transmembrane helices per subunit, and a large intracellular loop critical for signaling modulation. Key structural elements include the Cys-loop (implicated in channel gating) and the conserved aromatic residues within the ligand-binding domain (LBD). The LBD comprises loops A–C from the principal (+) subunit and loops D–F from the complementary (–) subunit, forming an aromatic cage that accommodates cationic ligands through π-cation interactions [1] [4].

Agonists of α7 nicotinic acetylcholine receptors typically contain a protonatable nitrogen atom that forms a critical salt bridge with receptor residues (e.g., α7 Trp55 and Trp149). AR-R17779 ((3S)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidine]-2'-one hydrochloride) belongs to the spirooxazolidine class, characterized by a rigid quinuclidine scaffold fused to an oxazolidinone ring. This conformationally restricted structure mimics acetylcholine’s spatial geometry, enabling high-affinity engagement with the orthosteric site. Unlike partial agonists such as GTS-21, AR-R17779 acts as a full agonist due to its optimal interaction with the "activation trigger" region of the LBD, particularly through hydrogen bonding with loop B residues and hydrophobic contacts with loop C [4] [7].

Table 1: Structural Features of Select α7 Nicotinic Acetylcholine Receptor Agonists

CompoundCore ScaffoldCritical Functional GroupsConformational Flexibility
AR-R17779SpirooxazolidineQuaternary nitrogen, carbonylLow (rigid spirocyclic system)
AcetylcholineQuaternary ammoniumEster, trimethylamineHigh
4OH-GTS-21Benzylidene anabaseinePyridone, hydroxy/methoxy benzylModerate
PNU-282987Quinuclidine-benzamideAmide linker, ketoneModerate

Receptor Binding Affinity and Selectivity of AR-R17779

AR-R17779 exhibits submicromolar affinity for α7 nicotinic acetylcholine receptors, with a binding constant (Kᵢ) of 190 nM in rat brain membranes, as determined by [³H]methyllycaconitine displacement assays. Its selectivity profile is exceptional, showing 84-fold lower affinity for α4β2 nicotinic acetylcholine receptors (Kᵢ = 16,000 nM) and negligible activity at α3β4 or muscle-type receptors. This selectivity arises from its optimized interaction with the α7-specific ligand-binding pocket, particularly through:

  • Steric complementarity with the hydrophobic region near Trp55
  • Electrostatic stabilization by Asp197 and Lys145 residues
  • The inability to form productive interactions with the non-α7 subunit interfaces [7] [4] [5].

Mutagenesis studies reveal that AR-R17779’s binding is severely impaired in α7 nicotinic acetylcholine receptors with Trp55Gly or Trp55Tyr mutations, confirming Trp55’s role as a critical "selectivity filter." In contrast, analogous mutations in β2 subunits (Trp57Gly) enhance binding of benzylidene anabaseines but not AR-R17779, underscoring its distinct pharmacophore [4] [10]. The compound’s brain penetrance was demonstrated by central nervous system biodistribution studies, where systemic administration led to detectable hippocampal concentrations sufficient for receptor activation (EC₅₀ = 2.5 μM in human α7-expressing oocytes) [3] [7].

Table 2: Binding Affinities of AR-R17779 at Nicotinic Acetylcholine Receptor Subtypes

Receptor SubtypeKᵢ or EC₅₀ (nM)Assay SystemSelectivity Ratio (vs. α7)
α7 (rat)190[³H]MLA displacement1
α4β2 (rat)16,000[³H]cytisine displacement84.2
α7 (human)250Oocyte electrophysiology1
α3β4 (human)>100,000Calcium flux assay>400

Signal Transduction Pathways Mediated by α7 Nicotinic Acetylcholine Receptor Activation

AR-R17779 activation of α7 nicotinic acetylcholine receptors triggers calcium influx that initiates multiple downstream signaling cascades:

  • JAK2/STAT3 Anti-inflammatory Pathway: Calcium influx recruits Janus kinase 2 (JAK2), phosphorylating STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus, suppressing transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). This pathway mediates AR-R17779’s protection in colitis and atherosclerosis models, where it reduces cytokine levels by 40–60% [2] [6].
  • PI3K/Akt Pro-survival Signaling: Calcium/calmodulin-dependent kinase II (CaMKII) activates phosphoinositide 3-kinase (PI3K), leading to Akt phosphorylation. This inhibits pro-apoptotic proteins (BAD, caspase-9) and enhances neuronal survival. In stroke models, this pathway contributes to reduced infarct size [3] [8].
  • NF-κB Inhibition: AR-R17779 prevents IκB degradation, restricting nuclear translocation of NF-κB. This mechanism underlies its attenuation of sepsis-induced inflammation and atherosclerosis, with 70% reduction in vascular adhesion molecule expression [1] [2].

Notably, AR-R17779’s immunomodulatory effects require spleen-dependent pathways, as splenectomized mice show complete loss of its anti-inflammatory activity in colitis models. This aligns with the cholinergic anti-inflammatory circuit where α7 activation on splenic macrophages modulates systemic inflammation [6].

Comparative Efficacy of AR-R17779 vs. Partial and Full α7 Nicotinic Acetylcholine Receptor Agonists

AR-R17779 demonstrates full agonist efficacy at human α7 nicotinic acetylcholine receptors, eliciting 96% of acetylcholine’s maximal response in electrophysiological studies. This contrasts with partial agonists like GTS-21 (60–70% efficacy) and tilorone (67% efficacy). The molecular basis for this difference lies in AR-R17779’s superior stabilization of the activated receptor conformation via:

  • Optimal interaction with the C-loop (Tyr188)
  • Sustained pore dilation during gating
  • Minimal induction of desensitization [4] [5] [9].

Table 3: Functional Efficacy Profiles of α7 Nicotinic Acetylcholine Receptor Agonists

AgonistEfficacy (% ACh Max)Potency (EC₅₀, μM)Binding Site Interactions
AR-R1777996%2.5Salt bridge: Lys145-Asp197
Acetylcholine100%100Cation-π: Trp149
GTS-2161–67%14Hydrophobic: Loop C
Choline45%800Cation-π: Trp55
PHA-54361389%0.9Hydrogen bonding: Gln117

In disease models, AR-R17779 outperforms partial agonists:

  • In atherosclerosis, it reduces plaque area by 35.7% (vs. 15% for GTS-21) in apolipoprotein E-deficient mice by suppressing IL-6 and vascular inflammation [2].
  • In colitis, it normalizes splenic T-cell populations and reduces colonic TNF-α by 50%, an effect absent with α4β2 agonists like TC-2403 [6].
  • However, in cerebral ischemia-reperfusion injury, AR-R17779 shows limited neuroprotection despite reducing peripheral leukocytosis, suggesting blood-brain barrier penetration constraints in acute injury [3].

The compound’s therapeutic profile is distinguished by its balanced signaling bias toward anti-inflammatory pathways over ionotropic effects, a property attributed to its moderate desensitization kinetics and preferential recruitment of intracellular effectors like JAK2 [1] [6].

Properties

CAS Number

178419-47-1

Product Name

AR-R17779

IUPAC Name

(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C9H14N2O2/c12-8-10-5-9(13-8)6-11-3-1-7(9)2-4-11/h7H,1-6H2,(H,10,12)/t9-/m0/s1

InChI Key

TYAGAVRSOFABFO-VIFPVBQESA-N

SMILES

C1CN2CCC1C3(C2)CNC(=O)O3

Synonyms

AR-R 17779
AR-R-17779
AR-R17779
spiro(1-azabicyclo(2.2.2)octane-3,5'-oxazolidin-2'-one)

Canonical SMILES

C1CN2CCC1C3(C2)CNC(=O)O3

Isomeric SMILES

C1CN2CCC1[C@@]3(C2)CNC(=O)O3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.